4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate
Description
4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate is a synthetic organic compound characterized by a phenyl acetate backbone substituted at the para position with a carbamoyl group. The carbamoyl moiety is further functionalized with ethyl and 2-methylphenyl substituents, resulting in the full systematic name. Its molecular formula is C₁₉H₂₁NO₃, with a molecular weight of 311.38 g/mol.
Properties
IUPAC Name |
[4-[ethyl-(2-methylphenyl)carbamoyl]phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c1-4-19(17-8-6-5-7-13(17)2)18(21)15-9-11-16(12-10-15)22-14(3)20/h5-12H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMCQKCSZBAFWIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC=C(C=C2)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate typically involves multiple steps, starting with the preparation of the intermediate compounds. One common method involves the acylation of 4-aminophenyl acetate with ethyl(2-methylphenyl)carbamoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert the carbamoyl group to an amine group.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines.
Scientific Research Applications
4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[Ethyl(2-methylphenyl)carbamoyl]phenyl acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The pathways involved may include signal transduction cascades or metabolic processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties and applications of 4-[ethyl(2-methylphenyl)carbamoyl]phenyl acetate, a comparison with structurally or functionally related compounds is provided below:
Table 1: Comparative Analysis of Key Compounds
Key Structural and Functional Differences
Carbamoyl vs. Ethyl 2-phenylacetoacetate contains a keto group, enhancing its reactivity in enolate-based synthesis .
Substituent Effects :
- The 2-methylphenyl group in the target compound may sterically hinder interactions compared to the 2,3-dimethylphenyl analog, affecting solubility or metabolic stability .
- Para-cresyl phenyl acetate’s methyl group at the para position optimizes its volatility and fragrance profile, whereas the target compound’s carbamoyl group likely reduces volatility .
Research Findings
- 4-Ethyl phenol (a simpler analog) is notable in oenology for contributing "barnyard" aromas in wines at concentrations exceeding 0.23 mg/L . The target compound’s acetate group may mitigate such off-flavors by altering volatility.
- Benzyl phenyl acetate demonstrates anti-inflammatory and immunomodulatory properties, suggesting that the carbamoyl variant could be explored for similar bioactivity .
- Para-cresyl phenyl acetate ’s high purity and stability in formulations highlight the importance of substituent selection for industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
